2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate is a modified nucleoside diphosphate that plays a significant role in the study of DNA methylation and demethylation processes, particularly within the context of epigenetic regulation. This compound is derived from cytidine, featuring a hydroxymethyl group at the 5th carbon of the cytosine ring and a deoxyribose sugar linked to a diphosphate group at the 5' position. Its unique structure allows it to participate in various biochemical pathways, making it a valuable compound for research in molecular biology and genetics.
This compound is classified as a nucleoside analog and is specifically categorized under modified nucleotides. It is synthesized from 2'-deoxycytidine, which serves as the starting material for its production. The introduction of the hydroxymethyl group and subsequent phosphorylation steps lead to its final form as 2'-deoxy-5-hydroxymethylcytidine-5'-diphosphate .
The synthesis of 2'-deoxy-5-hydroxymethylcytidine-5'-diphosphate involves several key steps:
In industrial settings, enzymatic methods may be employed for the synthesis of this compound. Specific enzymes can catalyze both hydroxymethylation and phosphorylation reactions, offering advantages in terms of specificity and efficiency compared to traditional chemical methods.
The molecular formula for 2'-deoxy-5-hydroxymethylcytidine-5'-diphosphate is C₁₃H₁₈N₃O₇P₂. Its molecular weight is approximately 359.25 g/mol. The structural features include:
The compound's three-dimensional conformation allows it to interact with various enzymes involved in DNA methylation processes, which is critical for its biological functions .
2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate can undergo several chemical reactions:
From oxidation, major products include:
Substitution reactions yield various substituted derivatives depending on the nucleophile used.
The mechanism of action for 2'-deoxy-5-hydroxymethylcytidine-5'-diphosphate primarily involves its role as an epigenetic marker during DNA methylation processes. Hydroxymethylated cytosines are believed to act as intermediates in DNA demethylation pathways, where they can be further oxidized or deaminated to revert back to unmodified cytosines.
This process is facilitated by enzymes such as TET (ten-eleven translocation) family proteins, which convert 5-methylcytosine to 5-hydroxymethylcytosine and further oxidized forms . The presence of this modified nucleotide in DNA influences gene expression and cellular responses, particularly in developmental biology and cancer research contexts .
2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate is typically presented as a white to off-white powder. Its solubility characteristics allow it to dissolve in polar solvents like water, facilitating its use in biological assays.
The compound exhibits stability under neutral pH conditions but may undergo hydrolysis or degradation under extreme pH levels or prolonged exposure to light. Its reactivity profile includes susceptibility to oxidation and substitution reactions due to the presence of functional groups .
The applications of 2'-deoxy-5-hydroxymethylcytidine-5'-diphosphate span several areas:
2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate (5-hmdCDP) features a pyrimidine ring modified at the C5 position, where a hydroxymethyl group (–CH₂OH) replaces the hydrogen atom in canonical deoxycytidine. This modification alters electron distribution across the ring system, increasing polarity and creating hydrogen-bonding capacity. The hydroxymethyl group adopts a conformation where the hydroxyl oxygen can form intramolecular interactions with adjacent water molecules or biomolecular targets. The deoxyribose sugar retains the β-D-2'-deoxyribofuranose structure with C1'-N1 glycosidic linkage in the anti-conformation, stabilized by orbital interactions between the cytosine base and sugar moiety [2] [3].
The 5'-diphosphate group consists of two phosphate units (α and β) linked via a phosphoanhydride bond. The α-phosphate connects directly to the 5'-hydroxyl of the deoxyribose ring through a phosphoester bond, while the β-phosphate extends outward. This configuration creates a highly negatively charged region at physiological pH (pKa ~6.5 and ~3.9 for the terminal phosphates), enabling electrostatic interactions with magnesium ions or cationic enzyme active sites. The P–O–P bond angle (typically ~120°) and torsional flexibility allow conformational adaptability during enzymatic recognition. Rotation around the P–O bonds facilitates transitions between gauche and trans states critical for substrate binding in kinases and reductases [2] [9].
5-hmdCDP exhibits distinct properties compared to deoxycytidine diphosphate (dCDP) due to its hydroxymethylated base:
Table 1: Comparative Analysis of 5-hmdCDP and dCDP
Property | 5-hmdCDP | dCDP | Functional Implications |
---|---|---|---|
Chemical Formula | C₁₀H₁₇N₃O₁₁P₂ | C₉H₁₄N₃O₁₀P₂ | Increased molecular mass (+60 Da) and oxygen content |
Polarity | High (log P reduced by ~1.5 units) | Moderate | Enhanced solubility and altered membrane permeability |
Hydrogen Bonding | Donor/acceptor via –CH₂OH | Acceptor only | Additional recognition sites for enzymes |
Enzymatic Incorporation | Reduced efficiency in polymerases [9] | High efficiency | Altered kinetics in DNA synthesis/repair |
Biological Role | Epigenetic intermediate [5] | Nucleotide metabolism | Distinct metabolic pathways |
The hydroxymethyl group sterically perturbs base-pairing interactions, favoring Hoogsteen or syn conformations in DNA duplex contexts. This reduces incorporation efficiency during DNA synthesis by ~40% compared to dCTP in in vitro assays using Klenow fragment polymerase, as the modification disrupts geometric optimization in the catalytic pocket [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR of 5-hmdCDP reveals distinctive shifts for key protons:
Table 2: Characteristic NMR Chemical Shifts
Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 7.80 | doublet | H6 (pyrimidine) |
¹H | 4.65 | triplet | H3' (sugar) |
¹H | 3.75 | triplet | -CH₂OH (hydroxymethyl) |
³¹P | -10.8 | doublet | α-phosphate (sugar-linked) |
³¹P | -5.7 | doublet | β-phosphate (terminal) |
Mass Spectrometry:High-resolution ESI-MS in negative mode shows characteristic ions:
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